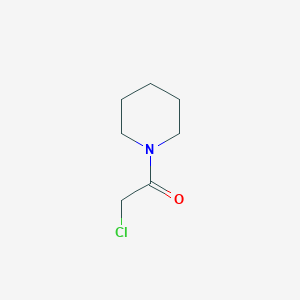

2-Chloro-1-piperidin-1-yl-ethanone

描述

Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and bioactive natural products. nih.govwikipedia.org Its prevalence is due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and specific receptor binding capabilities. researchgate.net Piperidine-containing compounds are foundational to more than twenty classes of pharmaceuticals, highlighting their immense role in drug design and development. nih.govnih.gov The versatility of the piperidine scaffold allows it to serve as both a pharmacophore, which interacts directly with biological targets, and as a structural framework to achieve desired molecular conformations and physicochemical properties. nih.gov

The piperidine nucleus is a fundamental component of numerous natural alkaloids, compounds that often exhibit potent biological activities. wikipedia.org One of the most well-known examples is piperine, the alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum), from which the piperidine name is derived. wikipedia.orgwikipedia.org

Other significant piperidine alkaloids include:

Coniine: A toxic alkaloid found in poison hemlock (Conium maculatum), famously used in the execution of Socrates. wikipedia.orgnih.gov

Lobeline: The primary active component in Indian tobacco (Lobelia inflata), which has been investigated for its effects on nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov

Solenopsin: A toxic alkaloid present in the venom of fire ants. wikipedia.org

Anabasine: An alkaloid found in tree tobacco (Nicotiana glauca). wikipedia.org

The piperidine ring in these natural products is typically derived biogenetically from the amino acid L-lysine. alfa-chemistry.com Beyond simple piperidines, the ring is also integrated into more complex alkaloid skeletons, such as morphine and codeine from the opium poppy (Papaver somniferum), where it forms a crucial part of the molecule's structure and function as a potent analgesic. nih.gov

The structural attributes of the piperidine ring have made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of synthetic drugs with diverse therapeutic applications. nih.govwisdomlib.org The flexibility of the ring allows for various substitutions, enabling chemists to fine-tune the pharmacological profile of drug candidates.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Analgesic: Certain derivatives are used as potent painkillers. ijnrd.org

Antipsychotic: The piperidine moiety is found in antipsychotic medications like Melperone. nih.govijnrd.org

Anticancer: Various piperidine compounds have been investigated for their potential to treat different types of cancer, including breast, lung, and colon cancer. nih.gov

Antiviral: Researchers are exploring piperidine derivatives for their potential use in antiviral therapies. ijnrd.org

Anti-Alzheimer's: The drug Donepezil, used for the treatment of Alzheimer's disease, features a piperidine core. nih.govijnrd.org

The widespread success of piperidine-based drugs underscores the enduring importance of this heterocyclic system in the ongoing search for new and effective therapeutic agents. researchgate.netnih.gov

Overview of Alpha-Haloketones in Organic Synthesis

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org This arrangement creates a molecule with two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. mdpi.comresearchgate.net This dual reactivity makes alpha-haloketones exceptionally valuable and versatile building blocks in organic synthesis. mdpi.comresearchgate.net

They serve as key precursors for the construction of a wide variety of complex molecules, particularly nitrogen, sulfur, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comresearchgate.net The synthetic utility of alpha-haloketones is demonstrated in numerous chemical transformations, including:

Alkylation Reactions: They are effective alkylating agents, reacting with a wide range of nucleophiles. wikipedia.orgresearchgate.net

Favorskii Rearrangement: A characteristic reaction where treatment with a base leads to a rearranged carboxylic acid derivative. wikipedia.org

Synthesis of Heterocycles: They are crucial starting materials for synthesizing structures like thiazoles and other heterocyclic systems. researchgate.net

The synthesis of alpha-haloketones themselves is most commonly achieved through the direct halogenation of a ketone using a halogen source like elemental bromine (Br₂) or iodine (I₂), often under acidic conditions to facilitate the formation of an enol intermediate. mdpi.com More advanced and greener synthetic protocols continue to be developed to improve efficiency and versatility. mdpi.comresearchgate.net

Research Landscape and Knowledge Gaps concerning 2-Chloro-1-piperidin-1-yl-ethanone

The existing scientific literature on this compound is limited, with the compound primarily appearing as a chemical intermediate, reagent, or an entry in chemical databases rather than the subject of extensive, dedicated study. nih.govsigmaaldrich.comchemicalbook.com Publicly available information provides fundamental data on its chemical structure and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClNO | nih.govuni.lu |

| IUPAC Name | 2-chloro-1-piperidin-1-ylethanone | nih.gov |

| Molar Mass | 161.63 g/mol | nih.gov |

| Monoisotopic Mass | 161.0607417 Da | nih.gov |

| CAS Number | 1440-60-4 | sigmaaldrich.com |

Research on structurally related compounds provides some context. For instance, a study on the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) reveals details about the conformation of the piperidine ring (a chair conformation) and intermolecular interactions within the crystal lattice. nih.govresearchgate.net This suggests an academic interest in the solid-state structural chemistry of such chloroacetyl-piperidine derivatives. Furthermore, related chloro-N-arylacetamides and piperazine-bis(chloroethanone) compounds have been utilized as precursors in the synthesis of novel heterocyclic systems like thienopyridines, highlighting the role of the chloro-acetyl functional group as a reactive handle for building more complex molecules. acs.orgsemanticscholar.org

The primary knowledge gap is the absence of comprehensive research into the specific biological activities or advanced synthetic applications of this compound itself. While the pharmacological potential of the piperidine core and the synthetic utility of the alpha-haloketone group are well-documented, the unique contributions of this specific combination in a biological or materials science context remain largely unexplored in the public domain. Future research could focus on screening this compound for various biological activities or exploring its utility as a specialized building block in the synthesis of novel pharmaceutical or functional molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Functional Group/Class |

|---|---|---|

| This compound | C₇H₁₂ClNO | Alpha-Haloketone, Amide |

| Piperidine | C₅H₁₁N | Heterocyclic Amine |

| Piperine | C₁₇H₁₉NO₃ | Alkaloid, Amide |

| Coniine | C₈H₁₇N | Alkaloid |

| Lobeline | C₂₂H₂₇NO₂ | Alkaloid |

| Solenopsin | C₁₇H₃₅N | Alkaloid |

| Anabasine | C₁₀H₁₄N₂ | Alkaloid |

| Morphine | C₁₇H₁₉NO₃ | Alkaloid, Opioid |

| Codeine | C₁₈H₂₁NO₃ | Alkaloid, Opioid |

| Melperone | C₁₆H₂₄FNO | Antipsychotic Drug |

| Donepezil | C₂₄H₂₉NO₃ | Anti-Alzheimer's Drug |

| 2,2-dichloro-1-(piperidin-1-yl)ethanone | C₇H₁₁Cl₂NO | Alpha-Haloketone, Amide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWLMOHUXYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278546 | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-60-4 | |

| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 1 Piperidin 1 Yl Ethanone and Its Derivatives

Direct Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone

The primary and most widely employed method for the synthesis of this compound involves the acylation of piperidine (B6355638) with chloroacetyl chloride. evitachem.comnih.gov This reaction is a fundamental transformation in organic chemistry, providing a straightforward route to this valuable chemical intermediate.

Reaction of Piperidine with Chloroacetyl Chloride.evitachem.comnih.govresearchgate.net

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between piperidine and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the desired amide product. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.

Yield Optimization and Purity Enhancement.evitachem.comnih.govresearchgate.net

Optimizing the yield and purity of this compound involves careful control of the reaction conditions and purification methods.

Yield Optimization: High yields can be achieved by using a slight excess of chloroacetyl chloride and the base to ensure complete conversion of the piperidine. nih.gov For instance, a reported procedure using a 4:1 molar ratio of chloroacetyl chloride and triethylamine (B128534) to piperidine in anhydrous benzene (B151609) resulted in a good yield after stirring at room temperature for 7 hours. nih.gov Another example reports a 75% yield when the reaction is carried out with chloroacetyl chloride and pyridine (B92270) at 0°C for 30 minutes. researchgate.net

Purity Enhancement: The primary impurity in this reaction is the ammonium (B1175870) salt formed between the base and hydrochloric acid. This is typically removed by washing the reaction mixture with water. nih.gov Subsequent purification of the crude product is often achieved by crystallization from a suitable solvent, such as ethanol (B145695), to afford colorless crystals. nih.gov The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reactants | Solvent | Base/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine, Chloroacetyl Chloride | Dichloromethane or Chloroform | - | 0-5 | - | - | evitachem.com |

| Piperidine, Chloroacetyl Chloride | Anhydrous Benzene | Triethylamine | Room Temperature | 7 h | - | nih.gov |

| Piperidine, Chloroacetyl Chloride | - | Pyridine | 0 | 30 min | 75 | researchgate.net |

Synthesis of Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. The reactive chloroacetyl group allows for the introduction of diverse functionalities through nucleophilic substitution reactions.

Formation of 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives.evitachem.comresearchgate.netnih.gov

A significant application of this compound is in the synthesis of tetrazole-containing piperidine derivatives. These compounds are of interest due to the established biological activities of both the tetrazole and piperidine moieties.

Multi-step Synthetic Routes.evitachem.comresearchgate.netnih.gov

The synthesis of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives is a multi-step process that begins with the formation of an aryl tetrazole intermediate. researchgate.net The general synthetic pathway involves the following key steps:

Formation of Aryl Tetrazoles: The synthesis typically starts with the reaction of an appropriate aniline (B41778) derivative with sodium azide (B81097) and an orthoformate, such as triethylorthoformate, in the presence of an acid like acetic acid to form the corresponding 1-aryl-1H-tetrazole. researchgate.net

Acylation of the Tetrazole Ring: The newly formed aryl tetrazole is then acylated with chloroacetyl chloride. This step introduces the chloroacetyl group onto the tetrazole ring, forming 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates. researchgate.net

Nucleophilic Substitution with Piperidine: In the final step, the chloroacetylated tetrazole intermediate is reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride ion from the chloroacetyl group to form the desired 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. evitachem.comresearchgate.net This reaction is typically carried out in a solvent like acetonitrile (B52724). researchgate.net

This multi-step approach allows for the synthesis of a library of derivatives by varying the starting aryl amine, which in turn modifies the aryl substituent on the tetrazole ring. researchgate.net

Table 2: Multi-step Synthesis of 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Aryl Amine | Sodium Azide, Triethylorthoformate, Acetic Acid | 1-Aryl-1H-tetrazole | researchgate.net |

| 2 | 1-Aryl-1H-tetrazole | Chloroacetyl Chloride | 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone | researchgate.net |

| 3 | 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone | Piperidine | 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | evitachem.comresearchgate.net |

Role of 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Precursors

The tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid and amide groups. nih.govbeilstein-journals.org This is due to its metabolic stability and other advantageous physicochemical properties. nih.gov The use of 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone as a precursor allows for the introduction of the tetrazole moiety into the final molecule. This can lead to the development of novel compounds with potential therapeutic applications. nih.govbeilstein-journals.org

The synthesis of these precursors can be achieved through various methods, including multicomponent reactions (MCRs). MCRs are highly efficient, allowing for the creation of complex molecules in a single step. nih.gov For instance, the Passerini-tetrazole reaction can be used to generate tetrazole building blocks. beilstein-journals.org These building blocks can then be further modified to produce the desired 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone precursors. beilstein-journals.org

Derivatization at the Piperidine Nitrogen

The piperidine ring is a common feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities. ajchem-a.comnih.govresearchgate.net Derivatization at the piperidine nitrogen of this compound allows for the synthesis of a diverse library of compounds with potentially enhanced pharmacological properties. ajchem-a.comnih.govresearchgate.net

One common method for derivatization is the reaction of the piperidine nitrogen with various electrophiles. For example, N-alkylation can be achieved by reacting the piperidine derivative with alkyl halides. This allows for the introduction of different alkyl groups, which can influence the compound's lipophilicity and biological activity.

Another approach is N-acylation, where the piperidine nitrogen is reacted with acylating agents such as acid chlorides or anhydrides. This results in the formation of an amide bond, which can alter the compound's chemical and physical properties. For example, the reaction of a piperidine derivative with chloroacetyl chloride can introduce a chloroacetyl group, which can be further modified. researchgate.net

Modifications of the Acetyl Moiety

The acetyl moiety of this compound provides another site for chemical modification, allowing for the synthesis of a variety of derivatives. nih.govacs.org One common reaction is the substitution of the chlorine atom with other functional groups. This can be achieved through nucleophilic substitution reactions with a wide range of nucleophiles. nih.govacs.org

For example, reaction with amines can lead to the formation of α-amino ketone derivatives. These compounds are valuable intermediates in organic synthesis and can be used to create more complex molecules. Similarly, reaction with thiols can produce α-thio ketone derivatives, which are also important synthetic intermediates.

The carbonyl group of the acetyl moiety can also be modified. For instance, it can be reduced to a hydroxyl group, leading to the formation of a chloroalcohol derivative. This can be achieved using reducing agents such as sodium borohydride (B1222165). The resulting alcohol can then be further functionalized, for example, by esterification or etherification.

Stereoselective Synthesis Approaches for Analogues

The development of stereoselective synthetic methods is crucial for the preparation of chiral piperidine derivatives, as different stereoisomers can exhibit distinct biological activities. nih.govacs.org Several approaches have been developed for the stereoselective synthesis of analogues of this compound.

One strategy involves the use of chiral catalysts. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can provide enantioenriched 3-substituted tetrahydropyridines, which can then be converted to the desired piperidine derivatives. acs.org Another approach utilizes biocatalysis, where enzymes are used to catalyze stereoselective reactions. For instance, a one-pot amine oxidase/ene imine reductase cascade can be used to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Kinetic resolution is another powerful tool for obtaining enantioenriched piperidines. rsc.org In this method, a racemic mixture of a piperidine derivative is reacted with a chiral reagent, leading to the preferential reaction of one enantiomer over the other. This allows for the separation of the two enantiomers, providing access to optically pure compounds. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to develop more environmentally friendly and sustainable processes. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of deep eutectic solvents (DESs) as a reaction medium. researchgate.net DESs are biodegradable, non-toxic, and have low vapor pressure, making them a more environmentally friendly alternative to traditional organic solvents. researchgate.net For example, a DES made from glucose and choline (B1196258) chloride has been used for the synthesis of 2,6-diaryl piperidine-4-ones. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 Piperidin 1 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For 2-Chloro-1-piperidin-1-yl-ethanone, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to elucidate its chemical framework.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded on a Varian A-60 instrument, shows distinct signals corresponding to the different sets of protons in the piperidine (B6355638) ring and the chloroacetyl group. nih.gov

The protons of the piperidine ring, being in a flexible chair conformation, give rise to complex multiplets. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to appear at a different chemical shift compared to the protons on the carbons further away (β- and γ-protons) due to the electron-withdrawing effect of the amide group. The chloroacetyl group's methylene (B1212753) protons (-CH₂Cl) typically appear as a singlet, shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) |

| Piperidine ring protons (α to N) | 3.3 - 3.7 |

| Piperidine ring protons (β, γ to N) | 1.5 - 1.8 |

| -CH₂Cl protons | 4.0 - 4.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom. nih.gov

The carbonyl carbon (C=O) of the amide group is characteristically found at a low field (downfield) in the spectrum. The carbons of the piperidine ring show distinct signals, with the carbons directly bonded to the nitrogen (α-carbons) appearing at a lower field than the other ring carbons (β- and γ-carbons). The carbon of the chloromethyl group (-CH₂Cl) also has a characteristic chemical shift.

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl carbon (C=O) | 165 - 175 |

| Piperidine ring carbons (α to N) | 45 - 50 |

| Piperidine ring carbons (β to N) | 25 - 30 |

| Piperidine ring carbon (γ to N) | 23 - 27 |

| Chloromethyl carbon (-CH₂Cl) | 40 - 45 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₁₂ClNO), the exact mass is calculated to be 161.0607417 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a key step in the positive identification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ClNO | nih.gov |

| Exact Mass | 161.0607417 Da | nih.gov |

| Molecular Weight | 161.63 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Key fragments for this compound would likely arise from the cleavage of the amide bond and the loss of the chlorine atom. The NIST library entry for this compound shows significant peaks at m/z values of 126 and 101. nih.gov The peak at m/z 126 could correspond to the loss of the chlorine atom, and the peak at m/z 101 could result from the further loss of the carbonyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum provides key insights into its structural composition.

Characteristic Vibrational Frequencies

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. The presence of a carbonyl group (C=O) from the ethanone (B97240) moiety and the various vibrations of the piperidine ring are prominently featured.

Key vibrational frequencies for the parent compound, piperidine, are well-established and serve as a reference. nist.govnist.gov For instance, the N-H stretching vibrations in piperidine are typically observed around 3207 cm⁻¹ (symmetric) and 3406 cm⁻¹ (asymmetric). The C-N stretching bands in piperidine appear in the Raman spectrum at 1186, 1120, and 1049 cm⁻¹. In substituted piperidines, such as this compound, these frequencies can shift due to the influence of the chloroacetyl group.

For this compound, the carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption band, typically appearing in the region of 1630-1660 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-N stretching vibration of the amide is also a key feature.

While a specific, complete IR spectrum for this compound is not detailed in the provided search results, data for analogous compounds and the parent piperidine structure allow for an informed interpretation of its expected spectrum. A study on Perphenazine, a complex molecule containing a piperazine (B1678402) ring, highlights the use of computational methods to assign vibrational frequencies, a technique also applicable to this compound. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |

| N-H Stretch (symmetric) | 3207 | Piperazine |

| N-H Stretch (asymmetric) | 3406 | Piperazine |

| C-N Stretch | 1186, 1120, 1049 | Piperazine (Raman) |

| C=O Stretch | 1630 | Perphenazine researchgate.net |

| C-C Stretch | 1630 | Perphenazine researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to analogues of this compound, offering valuable insights into its likely solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119), a closely related analogue, reveals that molecules form inversion dimers linked by C-H···O hydrogen bonds. nih.govresearchgate.net These dimers are further connected into a ladder-like structure through short O···Cl contacts. nih.govresearchgate.net This suggests that similar weak hydrogen bonds and halogen interactions could play a significant role in the crystal packing of this compound.

In another related compound, 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the crystal structure is stabilized by O-H···O, N-H···O, and C-H···O hydrogen bonds, forming a sheet-like structure. who.int The presence of a water molecule in this structure highlights the potential for solvent molecules to be incorporated into the crystal lattice. who.intnih.gov The crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione also shows molecules linked into layers by bifurcated C-H···O hydrogen bonds and C-H···Cl interactions, which are further connected by O···Cl contacts. researchgate.net

| Interaction Type | Description | Compound Analogue |

| C-H···O Hydrogen Bonds | Link inversion dimers | 2,2-dichloro-1-(piperidin-1-yl)ethanone nih.govresearchgate.net |

| O···Cl Contacts | Link dimers into a ladder-like structure | 2,2-dichloro-1-(piperidin-1-yl)ethanone nih.govresearchgate.net |

| O-H···O, N-H···O, C-H···O | Form sheet-like structures | 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate who.int |

| Bifurcated C-H···O | Link molecules into layers | 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione researchgate.net |

| C-H···Cl Hydrogen Bonds | Contribute to layer formation | 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione researchgate.net |

Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. wikipedia.org In the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone, the piperidine ring indeed exhibits a chair conformation. nih.govresearchgate.net This is a common feature observed in many piperidine derivatives. who.intnih.govresearchgate.net

The conformation of N-acylpiperidines can be influenced by pseudoallylic strain, which arises from the partial double-bond character of the C-N bond due to conjugation with the carbonyl group. nih.gov This strain often forces substituents at the 2-position of the piperidine ring into an axial orientation. nih.gov While this compound is unsubstituted at the 2-position, this principle governs the planarity around the nitrogen atom. In 2,2-dichloro-1-(piperidin-1-yl)ethanone, the bond-angle sum at the nitrogen atom is 359.9°, indicating a nearly planar geometry. nih.govresearchgate.net

Studies on other N-acylpiperidines have shown that while the chair conformation is predominant, twist-boat conformations can also be observed, particularly when stabilized by protein-ligand interactions. nih.gov

| Compound | Piperidine Ring Conformation | Key Feature |

| 2,2-dichloro-1-(piperidin-1-yl)ethanone | Chair nih.govresearchgate.net | Nearly planar amide substructure researchgate.net |

| 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate | Chair who.int | - |

| 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate | Chair nih.gov | - |

| 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione | Chair researchgate.net | Planar amide substructure researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula for this compound is C₇H₁₂ClNO. oakwoodchemical.comlabshake.comnih.gov This corresponds to a molecular weight of approximately 161.63 g/mol . oakwoodchemical.comnih.gov

The theoretical elemental composition can be calculated from the molecular formula:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 52.01 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 7.50 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 21.93 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.67 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.90 |

| Total | 161.65 | 100.00 |

Experimental elemental analysis results for synthesized batches of this compound and its derivatives are typically reported to confirm the purity and identity of the compound, with the experimental values expected to be in close agreement with these theoretical percentages. For instance, in the synthesis of related compounds, elemental analysis is a standard characterization technique. researchgate.netsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict various molecular properties, including geometry, spectroscopic signatures, and reactivity, by calculating the electron density of a system.

The three-dimensional arrangement of atoms in 2-Chloro-1-piperidin-1-yl-ethanone is crucial for its chemical behavior. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to find the lowest energy (most stable) geometry of the molecule.

The central piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. asianpubs.orgresearchgate.net However, the presence of substituents, particularly electron-withdrawing groups on the nitrogen atom, can significantly influence the ring's conformation. nih.gov The N-chloroacetyl group in this compound is electron-withdrawing, which can lead to a distortion of the classic chair shape or even favor a boat or twist-boat conformation in certain circumstances, as has been observed in related N-substituted piperidones. nih.govias.ac.in Computational studies analyze the potential energy surface to identify the most stable conformers and the energy barriers between them. For similar N-acetyl piperidine derivatives, the chair conformation is often maintained, but with specific flattening or puckering near the substituted nitrogen atom. nih.gov

Table 1: Example of Calculated Geometrical Parameters for a Piperidine Ring Conformation (Note: This table is illustrative of typical DFT output for a piperidine derivative and does not represent experimentally verified data for this specific compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C(carbonyl) | ~1.37 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | O=C-N | ~121° |

| Dihedral Angle | C-N-C(carbonyl)-C | ~175° (anti-periplanar) |

| Puckering Q | Piperidine Ring | ~0.56 Å |

DFT calculations are instrumental in predicting vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. The characteristic vibrational modes, such as the C=O stretch of the amide group, the C-N stretch, and the C-Cl stretch, can be assigned and compared with experimental FT-IR data to confirm the molecular structure. The carbonyl (C=O) stretching frequency in such amide systems is a prominent feature and is sensitive to its electronic environment.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted chemical shifts provide a powerful tool for assigning signals in experimental NMR spectra and validating the computed molecular geometry.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (Note: This table illustrates the correlation between calculated and observed data for related compounds. Specific values for the title compound require dedicated study.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | 1695 | ~1650-1670 | Amide I band, Carbonyl Stretch |

| ν(C-N) | 1430 | ~1410-1440 | C-N Stretch |

| ν(C-Cl) | 750 | ~730-760 | C-Cl Stretch |

| ν(CH₂) | 2950 | ~2940 | Piperidine CH₂ Asymmetric Stretch |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface displays regions of varying electrostatic potential, color-coded to indicate charge distribution. chemrxiv.org

Red/Yellow Areas: Indicate negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.

Blue Areas: Indicate positive potential, which is electron-poor. These are susceptible to nucleophilic attack.

Green Areas: Represent neutral potential.

For this compound, the MEP map is expected to show the most intense negative potential (red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. chemrxiv.org A lesser negative potential would be associated with the chlorine atom. The hydrogen atoms of the piperidine ring would exhibit positive potential (blue), making them potential hydrogen bond donors. This analysis helps in understanding how the molecule might interact with biological receptors or other reactants. researchgate.netscispace.com

To quantify the distribution of electrons, charge analysis methods like Mulliken population analysis are performed. researchgate.net This calculation assigns a partial charge to each atom in the molecule based on the DFT-derived electron density. The analysis for this compound would confirm the qualitative insights from MEP mapping. It is expected to show a significant negative partial charge on the carbonyl oxygen atom and the chlorine atom, while the carbonyl carbon and the adjacent chloromethyl carbon would carry positive partial charges, reflecting their electrophilic character.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a molecular docking study, this compound would be treated as a ligand and placed into the binding site of a specific protein target. The simulation then explores various binding poses and scores them based on binding affinity or energy. nih.govnih.gov A lower binding energy (or a higher docking score, depending on the software) indicates a more stable and favorable interaction.

The analysis reveals key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with hydrogen-bond-donating amino acid residues (e.g., serine, threonine, lysine) in a receptor's active site.

Hydrophobic Interactions: The aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine (B10760876), valine, isoleucine).

Halogen Bonds: The chlorine atom can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor.

These studies can identify the compound as a potential inhibitor or modulator of a specific enzyme or receptor, guiding further experimental validation. nih.gov

Table 3: Example of a Molecular Docking Result Summary (Note: This table is a hypothetical representation of docking results for the title compound against an illustrative protein target.)

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase (e.g., 2HYY) | -7.2 | LYS-83 | Hydrogen Bond (with C=O) |

| LEU-132 | Hydrophobic | ||

| VAL-65 | Hydrophobic | ||

| ASP-181 | Halogen Bond (with C-Cl) |

Identification of Key Interacting Residues (e.g., Hydrophobic Interactions, Hydrogen Bonding)

While specific molecular docking or co-crystallization studies involving this compound and a biological target are not extensively documented in publicly available literature, insights into its potential binding modes can be extrapolated from computational studies of structurally related piperidine-containing molecules.

Molecular dynamics (MD) simulations on similar scaffolds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have revealed the importance of the piperidine ring in establishing crucial interactions within protein binding pockets nih.gov. In these simulations, the piperidine moiety was observed to form hydrophobic contacts with various amino acid residues, such as valine and leucine nih.gov. These types of non-polar interactions are fundamental for the stabilization of a ligand within the active site of a protein.

Given the structure of this compound, it is plausible that the piperidine ring would similarly engage in hydrophobic interactions with non-polar residues of a target protein. Furthermore, the carbonyl oxygen atom of the ethanone (B97240) moiety represents a potential hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor residues like the backbone N-H of amino acids or the side chains of residues such as asparagine or glutamine.

A crystal structure analysis of the related compound, 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119), has shown the presence of weak C-H⋯O hydrogen bonds and O⋯Cl intermolecular contacts in the solid state. Although these are intermolecular interactions within the crystal lattice and not with a biological macromolecule, they highlight the potential for the chloro and carbonyl groups to participate in electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been detailed, research on broader classes of piperidine derivatives provides a relevant framework for understanding the structural features that may govern its activity.

QSAR studies on various piperidine derivatives have successfully developed models to predict activities ranging from insecticidal toxicity to enzyme inhibition nih.govtandfonline.comnih.gov. These studies typically employ a range of molecular descriptors, calculated from the two-dimensional (2D) or three-dimensional (3D) structures of the molecules, to build predictive models using statistical methods like multiple linear regression (MLR) or machine learning algorithms nih.govtandfonline.com.

For instance, a QSAR study on the toxicity of piperidine derivatives against Aedes aegypti utilized 2D topological descriptors to build robust models nih.govtandfonline.com. The models revealed that descriptors related to molecular size, shape, and connectivity were significant in predicting toxicity tandfonline.com. Another study on furan-pyrazole piperidine derivatives as Akt1 inhibitors and anticancer agents employed both 2D and 3D autocorrelation descriptors, highlighting the importance of the spatial arrangement of atoms for biological activity tandfonline.comnih.gov.

Based on these analogous studies, a hypothetical QSAR model for a series of compounds including this compound would likely involve descriptors such as:

Topological descriptors: Related to the molecular graph, such as connectivity indices and shape profiles.

Electronic descriptors: Accounting for the distribution of electrons, such as partial charges on atoms and dipole moments.

Steric descriptors: Related to the three-dimensional size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

The following table summarizes findings from QSAR studies on related piperidine derivatives, illustrating the types of descriptors and models used.

| Study Focus | Compound Class | Key Descriptors | Modeling Technique | Reference |

| Toxicity Prediction | Piperidine derivatives | 2D Topological Descriptors (e.g., ATSC4v) | OLS-MLR, SVM, RBFNN | nih.govtandfonline.com |

| Anticancer Activity | Furan-pyrazole piperidines | 3D and 2D Autocorrelation Descriptors | GA-MLR | tandfonline.comnih.gov |

| Senescence Induction | N-arylpiperidine-3-carboxamides | Pharmacophoric features (H-bond acceptor, hydrophobic, ionizable, aromatic rings) | Pharmacophore modeling | nih.govacs.org |

This table is for illustrative purposes based on published research on related compounds.

These studies underscore that the biological activity of piperidine-containing compounds is often governed by a combination of steric, electronic, and hydrophobic factors.

Simulation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the presence of the α-chloro amide moiety. Theoretical simulations of the reaction mechanisms of α-haloamides provide a basis for understanding the likely chemical transformations this compound will undergo.

The primary reaction pathway for α-chloroamides is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group. Computational studies, often employing Density Functional Theory (DFT), can elucidate the transition states and energy barriers associated with these reactions.

Mechanistic hypotheses for the reactions of α-haloamides suggest several possibilities, including:

Direct SN2 Substitution: A nucleophile directly attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral.

Formation of Aziridinone (B14675917) Intermediates: Intramolecular cyclization can lead to the formation of a strained three-membered aziridinone ring, which is then opened by a nucleophile. DFT calculations have been used to rationalize the stereochemical outcome of such reactions, suggesting a double-inversion pathway researchgate.net.

Radical Reactions: Under certain conditions, such as in the presence of a photocatalyst, α-chloroamides can undergo radical cyclization or coupling reactions nih.gov.

Furthermore, the reaction of monochloramine with aldehydes to form haloacetamides has been studied computationally, proposing the formation of a carbinolamine intermediate followed by dehydration and rearrangement acs.orgresearchgate.net. While this is a formation pathway, it highlights the types of intermediates that can be explored through simulation.

The simulation of these reaction mechanisms for this compound would involve calculating the energies of reactants, products, and transition states for proposed pathways. This would allow for the determination of the most energetically favorable reaction routes.

Reactivity and Reaction Mechanisms Involving 2 Chloro 1 Piperidin 1 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes 2-Chloro-1-piperidin-1-yl-ethanone highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the alpha-carbon electrophilic and a prime target for attack by nucleophiles.

Reactivity with Amines (e.g., Piperidine (B6355638), Aryl Amines)

This compound readily reacts with various amines, leading to the displacement of the chloride ion. The reaction with a secondary amine like piperidine, for instance, would be expected to yield 1,1'-(2-oxo-1,2-ethanediyl)bis(piperidine).

In a broader context, the reactions of analogous α-chloroacetamides with amines have been studied, providing insights into the mechanistic pathways. For example, kinetic studies on the reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide (B87167) indicate a stepwise mechanism. This process involves the initial formation of a zwitterionic tetrahedral intermediate, followed by the rate-limiting expulsion of the chloride leaving group. biosynth.com This suggests that the reaction of this compound with amines likely proceeds through a similar addition-elimination mechanism.

The reaction with aryl amines is also a common transformation. For instance, N-chloroacetyl aryl amines react with N-[4-aminophenyl]-N-methyl piperazine (B1678402) to form 1-[2-(aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzene derivatives. researchgate.net This highlights the utility of the chloroacetyl group in linking different molecular fragments.

Formation of Novel Heterocyclic Compounds

A significant application of this compound and its analogs is in the synthesis of diverse heterocyclic compounds. The reactive alpha-chloroacetyl moiety serves as a key building block for constructing various ring systems.

For example, 2-chloro-N-arylacetamides, which share the same reactive functional group, are pivotal precursors for novel mono- and bis[thienopyridines]. nih.gov In these syntheses, the chloroacetamide derivative reacts with a sulfur nucleophile, followed by cyclization to form the thiophene (B33073) ring fused to a pyridine (B92270) core. While piperidine is sometimes used as a basic catalyst in these reactions, the core reactivity of the chloroacetyl group is the key to the formation of the new heterocyclic system.

Similarly, piperazine-based bis(thiazoles) and bis(1,3,4-thiadiazoles) with potential anti-cancer activity have been synthesized starting from 1,4-bis(chloroacetyl)piperazine, a related symmetric molecule. nih.gov The chloroacetyl groups undergo reaction with thiosemicarbazones, which then cyclize to form the desired heterocyclic rings. nih.gov These examples underscore the versatility of the chloroacetyl group, as present in this compound, in constructing complex, biologically relevant scaffolds.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of nucleophilic substitution reactions at the alpha-chloro position can be significantly influenced by substituents on both the nucleophile and the this compound framework.

Studies on related α-chloroacetanilides have shown that the nature of the substituent on the aniline (B41778) ring and on the amide nitrogen affects the reaction rate with benzylamines. biosynth.com For instance, electron-withdrawing groups on the aniline ring can influence the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Furthermore, the steric and electronic properties of substituents on the piperidine ring of this compound would be expected to modulate its reactivity. For example, the presence of bulky substituents near the nitrogen atom could sterically hinder the approach of the nucleophile to the carbonyl group, which is involved in the proposed stepwise mechanism. biosynth.com Conversely, electron-withdrawing substituents on the piperidine ring could potentially enhance the electrophilicity of the carbonyl carbon, although this effect would be transmitted through several bonds. A series of novel 1,4-substituted piperidine derivatives have been synthesized and their properties studied, indicating the accessibility of such substituted analogs. nih.gov

Carbonyl Group Reactivity

The carbonyl group in this compound is also a site of chemical reactivity, although it is generally less reactive towards nucleophilic attack than the carbonyl group of aldehydes and ketones. This reduced reactivity is due to the electron-donating resonance effect of the adjacent nitrogen atom of the piperidine ring, which delocalizes the partial positive charge on the carbonyl carbon.

Despite this, the carbonyl group can undergo certain transformations. For example, reduction of the carbonyl group to an alcohol is a possible reaction. In the related compound 2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone, reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride is a feasible chemical reaction.

Cyclization Reactions

This compound and its derivatives can serve as precursors for various cyclization reactions to form new heterocyclic rings. These reactions often exploit the reactivity of both the alpha-chloro position and another functional group within the molecule or in a reacting partner.

While direct intramolecular cyclization of this compound itself is not commonly reported, its derivatives can undergo such transformations. The synthesis of piperidine and pyrrolidine (B122466) derivatives can be achieved through the intramolecular cyclization of substrates containing a nitrogen source and an active site for ring closure. mdpi.comnih.gov For instance, N-substituted allenes bearing a tethered sulfonylamido group can undergo a chloroamino cyclization to access 2-(1-chlorovinyl)pyrrolidines.

Furthermore, the reaction of chloroacetyl chloride with piperazine can lead to the formation of 1,4-bis(chloroacetyl)piperazine, which is a precursor for piperazine-based heterocyclic hybrids. nih.gov This demonstrates how the chloroacetyl moiety can be incorporated to facilitate subsequent cyclization reactions.

Role as a Synthetic Intermediate

As highlighted in the preceding sections, this compound is a valuable synthetic intermediate due to the versatile reactivity of its alpha-chloroacetyl group. It serves as a building block for introducing the piperidin-1-yl-ethanone moiety into larger molecules and for the construction of more complex heterocyclic systems.

Its utility is demonstrated in the synthesis of various derivatives where the chlorine atom is displaced by a range of nucleophiles. For example, it can be used to synthesize compounds like 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one, showcasing its role in building more elaborate molecular architectures. biosynth.com The ability to readily undergo nucleophilic substitution makes it a key component in the assembly of compounds with potential pharmacological applications. mdpi.comnih.gov

Photochemical Reactions of this compound

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the photochemical reactions of this compound. While the broader class of α-chloro amides and N-chloroamines, to which this compound belongs, is known to exhibit photochemical reactivity, no dedicated studies detailing the photolysis, reaction mechanisms, or quantum yields for this compound upon UV irradiation were found.

General principles of photochemistry suggest that the carbon-chlorine bond in α-chloro amides could be susceptible to homolytic cleavage upon absorption of UV light, leading to the formation of radical intermediates. These reactive species could then participate in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or reactions with solvents or other solutes. However, without specific experimental data for this compound, any proposed reaction pathway remains speculative.

Similarly, while data tables are a standard component of reporting photochemical data, the absence of empirical research on this specific compound means no such data can be presented.

Therefore, the reactivity and reaction mechanisms of this compound under photochemical conditions remain an uninvestigated area within the publicly accessible scientific literature.

Biological Activities and Mechanistic Research of 2 Chloro 1 Piperidin 1 Yl Ethanone Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-Chloro-1-piperidin-1-yl-ethanone derivatives has been explored against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy

Studies have demonstrated the antibacterial effects of piperidine (B6355638) derivatives against various bacterial strains. mdpi.com For instance, certain derivatives have shown inhibitory actions against Escherichia coli and Klebsiella pneumoniae. mdpi.comresearchgate.net The presence of different substituent groups on the piperidine ring, including both electron-donating and electron-withdrawing groups, has been found to influence antibacterial activity. mdpi.com

Research on specific derivatives has provided more detailed insights. For example, one study synthesized novel pyridine (B92270) derivatives, with two compounds showing good antimicrobial activity. One of these compounds was active against E. coli with a Minimum Inhibitory Concentration (MIC) value of 0.0195 mg/mL. mdpi.com Another study on imidazole (B134444) derivatives found a compound with remarkable antibacterial activity against K. pneumoniae, showing an MIC value of 0.25 µg/mL. mdpi.com

The antibacterial efficacy of these compounds is often evaluated in comparison to standard antibiotics. For example, the activity of some derivatives has been compared to ciprofloxacin (B1669076) and chloramphenicol. mdpi.com

Antifungal Efficacy

Derivatives of this compound have also been investigated for their effectiveness against fungal pathogens. Notably, activity has been observed against Candida albicans and Aspergillus flavus. mdpi.comgazi.edu.tr

Several studies have highlighted the potential of these compounds as antifungal agents. For instance, piperine, an N-acylpiperidine, exhibits potent activity against C. albicans. mdpi.com In one study, a series of sixteen novel thiazolidinone derivatives were synthesized and evaluated for their in vitro antifungal activities against seven fungi, including Candida albicans. nih.gov Two of these compounds proved to be 1.6 times more active than fluconazole (B54011) against Rhodotorula sp.. nih.gov

Another study focused on quinoxaline (B1680401) derivatives, which showed noteworthy effectiveness against various strains of Candida and variable efficacy against several Aspergillus species, including Aspergillus flavus. nih.govplos.org The presence of specific chemical groups, such as nitro-, methoxy-, trifluoromethyl-, and/or halogeno- groups on the benzene (B151609) ring, has been noted to potentially increase the inhibition of yeast growth. msu.edu.ua

Determination of Minimum Inhibitory Concentration (MIC)

A crucial aspect of antimicrobial studies is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of this compound, MIC values have been determined against various microbes using methods like the microdilution method. gazi.edu.tr

The MIC values for these compounds can vary significantly depending on the specific derivative and the target microorganism. For example, in one study, the MIC values of several phosphazene compounds ranged from 19.54 to 2500 μM against a panel of bacteria and yeasts. gazi.edu.tr Another study on pyridine derivatives reported MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans. mdpi.com Similarly, certain imidazole derivatives exhibited MIC values of 0.25 µg/mL against K. pneumoniae and C. albicans. mdpi.com

The determination of MIC is often accompanied by the measurement of Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which indicate the lowest concentration required to kill the microorganism. gazi.edu.tr

Table 1: MIC Values of Selected this compound Derivatives against Various Microorganisms

| Compound/Derivative | Microorganism | MIC Value |

|---|---|---|

| Pyridine Derivative 12a | E. coli | 0.0195 mg/mL |

| Pyridine Derivative 12a | Bacillus mycoides | 0.0048 mg/mL |

| Pyridine Derivative 12a | C. albicans | 0.0048 mg/mL |

| Pyridine Derivative 15 | E. coli | 0.0048 mg/mL |

| Pyridine Derivative 15 | B. mycoides | 0.0098 mg/mL |

| Pyridine Derivative 15 | C. albicans | 0.039 mg/mL |

| Imidazole Derivative 205 | K. pneumoniae | 0.25 µg/mL |

| Imidazole Derivative 207 | C. albicans | 0.25 µg/mL |

| Phosphazene Compound 26 | E. coli ATCC 35218 | 1250 μM |

| Phosphazene Compound 26 | P. aeruginosa ATCC 27853 | 625 μM |

| Phosphazene Compound 26 | K. pneumoniae ATCC 13883 | 625 μM |

| Phosphazene Compounds 26-30 | Pathogenic Bacteria | ~625 μM (average) |

Data sourced from multiple studies. mdpi.comgazi.edu.tr

Structure-Activity Relationships for Antimicrobial Potency

Understanding the relationship between the chemical structure of this compound derivatives and their antimicrobial activity is crucial for the design of more potent drugs. Research has shown that modifications to the piperidine ring and the introduction of various functional groups can significantly impact their efficacy.

For instance, the presence of both electron-donating and electron-withdrawing groups on the piperidine ring has been shown to increase antibacterial activity. mdpi.com In a study of phosphazene compounds, the derivative with a piperidine pendo column (compound 30) was found to be the most effective, inhibiting the growth of seven different microbial species. gazi.edu.tr This suggests that the nature of the substituent on the piperidine moiety plays a key role in the antimicrobial profile.

Furthermore, the type of heterocyclic ring fused with the core structure can influence activity. For example, the development of thieno[2,3-b]pyridine (B153569) derivatives has been a focus due to their diverse pharmacological activities, including antimicrobial effects. nih.gov The synthesis of these complex molecules often involves 2-chloro-N-arylylacetamides and piperidine, highlighting the versatility of the this compound scaffold in creating novel bioactive compounds. nih.govacs.org

Anticancer / Cytotoxic Activity Investigations

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

In vitro Cytotoxicity Assays

The cytotoxic effects of these compounds are typically evaluated through in vitro assays on various cancer cell lines. For example, a series of novel 1,5-diaryl pyrazole (B372694) derivatives were synthesized and screened for their in vitro anticancer activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines using the MTT growth inhibition assay. mdpi.com

In another study, sixteen novel thiazolidinone derivatives were synthesized, and their cytotoxicity was evaluated on cultured Vero cells. nih.gov The results indicated that most of these compounds displayed low toxicity, which is a desirable characteristic for potential therapeutic agents. nih.gov

The synthesis of complex molecules with potential anticancer activity often utilizes the this compound framework. For instance, novel mono- and bis[thienopyridines] have been synthesized using 2-chloro-N-arylacetamide and 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as precursors. nih.gov These thienopyridine derivatives have been recognized for their potential anticancer activities. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperine |

| 2-Chloro-N-arylacetamide |

| 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) |

| Thiazolidinone derivatives |

| Quinoxaline derivatives |

| Phosphazene compounds |

| Pyridine derivatives |

| Imidazole derivatives |

| Thieno[2,3-b]pyridine derivatives |

Mechanisms of Action in Cancer Cells

The piperidine ring is a structural feature in various compounds investigated for their anti-cancer properties. nih.gov Research into piperidine derivatives, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has provided insights into their mechanisms of action against cancer cells. nih.gov These compounds have been shown to inhibit the growth of hematological cancer cell lines. nih.gov

A key mechanism identified is the induction of apoptosis, or programmed cell death. Studies have demonstrated that certain piperidine derivatives can increase the mRNA expression of apoptosis-promoting genes, specifically p53 and Bax. nih.gov The p53 protein is a well-known tumor suppressor that can halt the cell cycle and initiate apoptosis in response to cellular stress, while Bax is a pro-apoptotic member of the Bcl-2 family of proteins that plays a crucial role in the mitochondrial pathway of apoptosis. Curcuminoids that incorporate a piperidine ring have also been found to target other pro-survival pathways, such as the inhibition of NF-κB activation, a known mediator in the development of cancer. nih.gov

Molecular docking studies have further elucidated the interaction of these compounds with key protein targets in cancer cells. For instance, derivatives have shown the potential to bind to proteins implicated in myeloma, leukemia, and NK/T-cell lymphoma. nih.gov

Anticonvulsant Activity Studies

Derivatives containing the piperidine or related heterocyclic structures have been a focus of research for new anticonvulsant agents. jocpr.comresearchgate.net Studies have evaluated these compounds in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com

For example, a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives were synthesized and showed anticonvulsant activity in an electric shock-induced convulsion model in rats. jocpr.com Within this series, compounds with specific substitutions, such as chlorine at the 2-position or at the 2,4-positions of a phenyl ring, demonstrated enhanced activity. jocpr.com Similarly, another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified compounds with significant anticonvulsant effects. mdpi.com The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more favorable efficacy (ED50) and protective index in both MES and 6 Hz seizure tests compared to the reference drug, valproic acid. mdpi.com

The mechanism for this anticonvulsant activity is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Table 1: Anticonvulsant Activity of a Lead Pyrrolidine-2,5-dione Derivative

| Compound | Test | ED50 (mg/kg) | Reference Drug (Valproic Acid) ED50 (mg/kg) |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Maximal Electroshock (MES) | 68.30 | 252.74 |

| 6 Hz (32 mA) | 28.20 | 130.64 |

Data sourced from a study on pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com

Neuropharmacological Research

The neuropharmacological effects of piperidine derivatives are largely attributed to their interactions with key neurotransmitter systems in the central nervous system. nih.govnih.gov

The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G-protein-coupled receptors, is highly expressed in brain regions associated with motor control and cognition. nih.gov This has made it a target for developing novel therapeutics. Research has led to the discovery of 3- and 4-benzyloxypiperidine scaffolds that act as potent and selective D4R antagonists. nih.gov These compounds demonstrate high selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov The development of such selective antagonists is a significant goal in neuropharmacology, as high homology among dopamine receptors often makes achieving subtype selectivity challenging. nih.gov

The serotonin (B10506) 5-HT2A receptor is another critical target in neuropharmacological research. A class of 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols has been identified as highly potent and selective 5-HT2A antagonists. nih.gov Through structural optimization, researchers were able to significantly improve selectivity for the 5-HT2A receptor over other receptors like the dopamine D2, adrenergic alpha1, and particularly the serotonin 5-HT2C receptor. nih.gov One specific enantiomer, R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl} ethanol (B145695), displayed superior affinity for the 5-HT2A receptor with an IC50 value of 0.37 nM. nih.gov

Table 2: Receptor Binding Profile of a Selective 5-HT2A Antagonist

| Compound | Receptor | IC50 (nM) |

|---|---|---|

| R-(+)-74 | 5-HT2A | 0.37 |

| Dopamine D2 | 2300 | |

| Adrenergic alpha1 | 1000 | |

| 5-HT2C | 490 |

Data represents the binding affinity of R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl} ethanol (R-(+)-74). nih.gov

The selective modulation of dopamine D4 and serotonin 5-HT2A receptors by piperidine derivatives has significant implications for treating psychiatric disorders. Atypical antipsychotic drugs often exhibit antagonist activity at both D2 and 5-HT2A receptors. The development of highly selective D4 or 5-HT2A antagonists could lead to more targeted therapies with potentially fewer side effects than less selective medications. nih.govnih.gov The distribution of D4 receptors in the cortico-basal ganglia network suggests their role in modulating brain circuits relevant to conditions like schizophrenia and Parkinson's disease. nih.gov Similarly, potent and selective 5-HT2A antagonists are of high interest for their potential therapeutic benefits in a range of psychiatric conditions. nih.gov

Antiviral Activity Research

The piperidine moiety is also found in compounds explored for their antiviral properties. nih.gov In the context of the SARS-CoV-2 virus, research has focused on inhibiting viral replication by targeting host proteins that the virus relies on. One such target is the host protein p97. New p97 inhibitors incorporating a piperidine group have been synthesized and evaluated. mdpi.com Two of these inhibitors demonstrated strong antiviral activity against SARS-CoV-2 at concentrations that showed no significant cytotoxicity, indicating a favorable therapeutic window. mdpi.com Molecular docking studies suggest that these novel compounds maintain a similar binding mode to their parent compounds, supporting the design strategy used in their development. mdpi.com

Enzyme Inhibition Studies

The structural framework of this compound is a key component in the synthesis of various heterocyclic compounds that have been evaluated for their enzyme-inhibiting properties.

One area of investigation involves the inhibition of enzymes crucial to inflammatory processes. For instance, a derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 murine macrophages. tbzmed.ac.ir This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) protein expression and a reduction in cyclooxygenase-2 (COX-2) levels. tbzmed.ac.ir

In the context of cancer chemotherapy, derivatives have been designed as antimitotic agents that target tubulin. Novel 3-chloro-β-lactams (2-azetidinones), which are structurally related to the tubulin polymerization inhibitor Combretastatin A-4, have shown potent activity. mdpi.com One such compound, 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, was found to inhibit the in vitro polymerization of tubulin, leading to cell cycle arrest and apoptosis in breast cancer cells. mdpi.com

The following table summarizes the enzyme inhibition data for selected derivatives:

Table 1: Enzyme Inhibition by this compound Derivatives| Compound | Target Enzyme/Process | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | iNOS, COX-2 | RAW 264.7 macrophages, Mice | Inhibition of NO production, suppression of iNOS protein expression, decreased serum COX-2 levels. | tbzmed.ac.ir |

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Tubulin Polymerization | In vitro assay, MCF-7 cells | Inhibition of tubulin polymerization, G2/M phase cell cycle arrest. | mdpi.com |

Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory, Antiproliferative)

The versatility of the this compound precursor allows for its incorporation into molecules exhibiting a wide spectrum of pharmacological effects. nih.gov

Analgesic and Anti-inflammatory Activities

Research has demonstrated the potential of these derivatives as both central and peripheral analgesic agents, as well as potent anti-inflammatory compounds. A notable example is the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, which was evaluated in mouse models. tbzmed.ac.ir This compound exhibited a significant peripheral analgesic effect by inhibiting abdominal writhing and also showed central analgesic activity in the hot-plate test, with its effect peaking at 45 minutes post-administration. tbzmed.ac.ir In anti-inflammatory assays, the same derivative produced a 64% inhibition of carrageenan-induced paw edema after 3 hours. tbzmed.ac.ir The anti-inflammatory and analgesic activities are attributed to the suppression of inflammatory mediators. tbzmed.ac.ir

Antiproliferative Activity

A significant body of research has focused on the antiproliferative properties of derivatives against various cancer cell lines.

Thienopyridine Derivatives: Novel thieno[2,3-b]pyridines synthesized using 2-chloro-N-arylacetamides have been noted for their potential anticancer activity. nih.gov Another study detailed the synthesis of new pyridinethione and thienopyridine derivatives, several of which showed selective activity against human liver (HepG-2) and colon (HCT-116) cancer cells, with low cytotoxicity against normal fibroblast cells. nih.gov

Chlorinated Maprotiline Analogues: Chlorinated tetracyclic compounds, synthesized as analogues of maprotiline, demonstrated antiproliferative activity against lung (A549) and liver (HepG2) cancer cell lines at low micromolar concentrations. researchgate.net

3-Chloroazetidin-2-ones (β-lactams): These compounds, designed as heterocyclic bridged analogues of Combretastatin A-4, have shown potent antiproliferative effects in breast cancer cells (MCF-7). mdpi.com For instance, 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and its 3,3-dichloro analogue exhibited IC₅₀ values of 17 nM and 31 nM, respectively. mdpi.com The inclusion of a chloro substituent on the β-lactam scaffold was found to result in greater antiproliferative effects in the MCF-7 cell line compared to the corresponding 3,3-dichloro compound. mdpi.com

The table below presents the antiproliferative activity of selected derivatives.

Table 2: Antiproliferative Activity of this compound Derivatives| Compound Class | Cell Lines | Activity | Reference |

|---|---|---|---|

| Pyridinethione and Thienopyridine Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Selectively active against cancer cells, low cytotoxicity to normal cells (BJ-1). | nih.gov |

| Chlorinated Maprotiline Analogues | A549 (Lung), HepG2 (Liver) | Antiproliferative activity at low micromolar concentrations. | researchgate.net |

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | IC₅₀ = 17 nM | mdpi.com |

| 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | MCF-7 (Breast) | IC₅₀ = 31 nM | mdpi.com |

Molecular Mechanisms of Biological Action